
Hexocyclium Iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexocyclium Iodide is a muscarinic acetylcholine receptor antagonist. It was primarily used in the treatment of gastrointestinal disorders such as gastric ulcers and diarrhea. The compound was marketed under the tradename Tral by Abbvie Inc., but its use has been largely discontinued due to the advent of more effective treatments with fewer side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexocyclium Iodide involves the reaction of 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium with iodine. The reaction typically occurs under controlled conditions to ensure the formation of the desired iodide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to maximize yield and purity. The use of advanced purification techniques ensures the removal of any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Hexocyclium Iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction Reactions: this compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: May involve oxidizing agents like potassium permanganate.
Reduction Reactions: Can involve reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different iodide derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying muscarinic receptor antagonists.
Biology: Investigated for its effects on gastrointestinal motility and gastric acid secretion.
Medicine: Explored for its potential therapeutic applications in treating gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug research .
Wirkmechanismus
Hexocyclium Iodide exerts its effects by binding to and inhibiting muscarinic acetylcholine receptors. This inhibition decreases gastric acid secretion by preventing the activation of M3 receptors on parietal cells, which in turn reduces gastrointestinal motility. The compound also binds to other muscarinic receptor types, producing typical anti-muscarinic side effects .
Vergleich Mit ähnlichen Verbindungen
Atropine: Another muscarinic receptor antagonist used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Hyoscyamine: Utilized for its antispasmodic properties in treating gastrointestinal disorders.
Uniqueness: Hexocyclium Iodide is unique in its specific binding affinity and selectivity for muscarinic receptors, which makes it particularly effective in reducing gastric acid secretion and gastrointestinal motility. its use has declined due to the availability of more effective treatments with fewer side effects .
Eigenschaften
Molekularformel |
C20H33IN2O |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol;iodide |
InChI |
InChI=1S/C20H33N2O.HI/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LRKQQAXQIJYDOB-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)
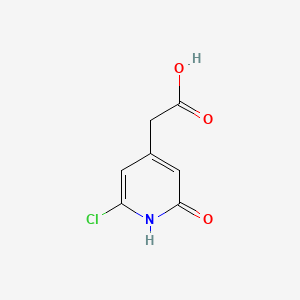
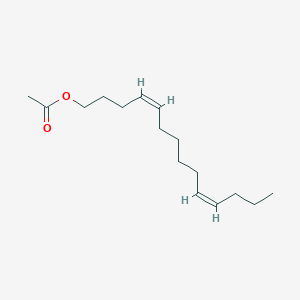
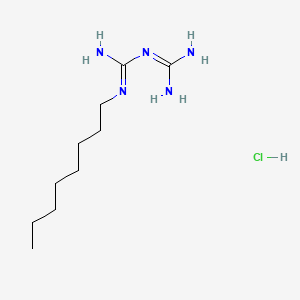
![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)

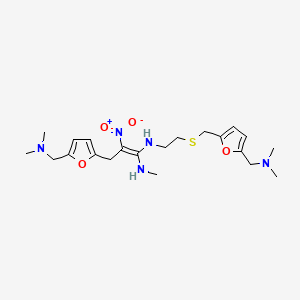
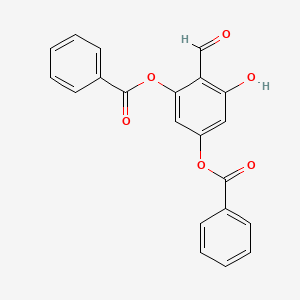
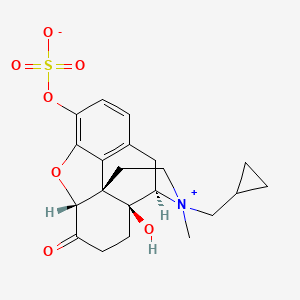

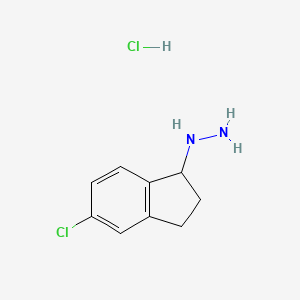


![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)
